Benocyclidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Selective Dopamine Reuptake Inhibitor

BCP functions as a potent and selective dopamine reuptake inhibitor (DRI) []. This means it blocks the reuptake of dopamine, a neurotransmitter crucial for movement, motivation, and reward, by dopamine transporters in the brain. This action leads to increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Unlike traditional DRIs, BCP shows negligible affinity for the NMDA receptor-linked phencyclidine binding site (PCP site), responsible for PCP's psychotomimetic effects []. This selectivity allows researchers to study the role of dopamine in various neurological processes without the confounding effects associated with PCP.

Applications in Dopamine Research

BCP's selective DRI properties make it a valuable tool for investigating the dopaminergic system's involvement in various neurological and psychiatric disorders, including:

- Parkinson's disease: BCP has been used in animal models of Parkinson's disease to evaluate its potential for restoring dopamine function and improving motor symptoms [].

- Schizophrenia: Studies suggest that BCP may help understand the dopaminergic abnormalities associated with schizophrenia by studying its effects on dopamine release and reuptake [].

- Drug addiction: BCP can be used to study the role of dopamine in reward processing and motivation, potentially aiding in the development of new treatments for drug addiction [].

Additional Research Applications

Beyond its role as a DRI, BCP also finds application in other areas of scientific research:

- Neuroimaging: BCP can be used to label the dopamine transporter in the brain, allowing researchers to visualize and quantify dopamine transporter function using positron emission tomography (PET) scans.

- Neurotoxicity: BCP can be employed to investigate the neurotoxic effects of certain drugs or environmental toxins by studying their impact on dopamine neurons [].

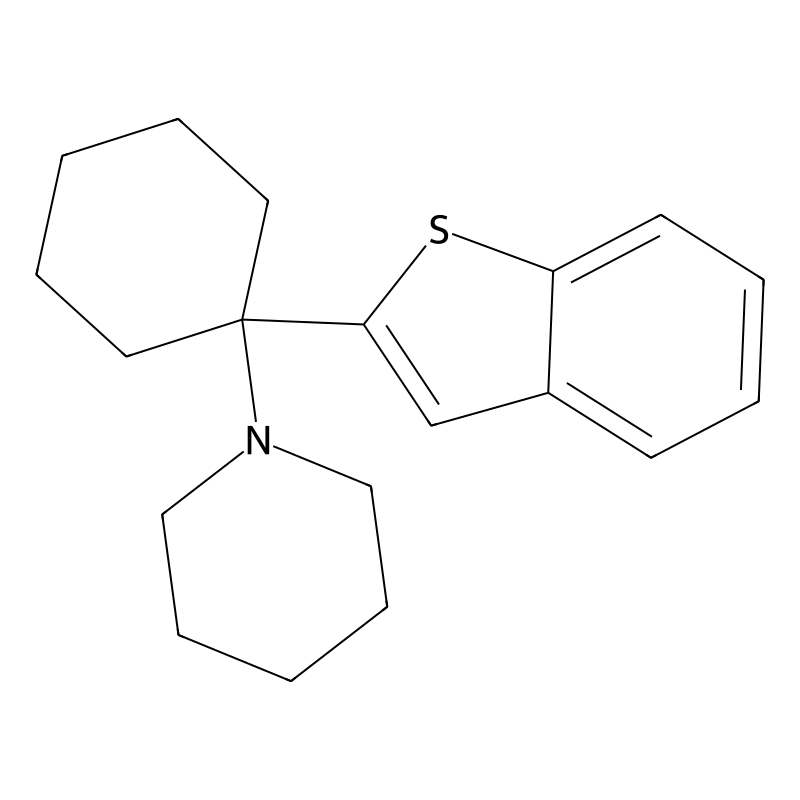

Benocyclidine, also known as benzothiophenylcyclohexylpiperidine, is a psychoactive recreational drug belonging to the arylcyclohexylamine class. It was first described in a patent application by Marc Caron and colleagues at Duke University in 1997. This compound acts primarily as a potent and selective dopamine reuptake inhibitor and psychostimulant. Unlike its closely related compounds, such as phencyclidine and ketamine, benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate receptor, which means it lacks anticonvulsant, anesthetic, hallucinogenic, or dissociative effects .

BCP's primary mechanism of action involves inhibiting dopamine reuptake. By binding to the dopamine transporter (DAT), BCP prevents dopamine from being reabsorbed by the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft []. This increased dopaminergic activity is thought to influence various brain functions associated with reward, movement, and motivation [].

Due to its structural similarity to PCP, BCP is classified as a Schedule I controlled substance in some states like Florida and Virginia due to its potential for abuse []. Research suggests BCP exhibits minimal affinity for the NMDA receptor, unlike PCP, which contributes to its dissociative and hallucinogenic effects []. However, the full spectrum of BCP's safety profile and potential for dependence requires further investigation.

- Oxidation: Under certain conditions, benocyclidine may oxidize to form sulfoxides or sulfones.

- Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

- Hydrogenation: The presence of double bonds in the structure allows for potential hydrogenation reactions.

These reactions can be leveraged for further synthetic modifications or to study its metabolic pathways .

Benocyclidine is primarily characterized by its action as a dopamine reuptake inhibitor, with an IC₅₀ value of around 8 nM. This potency allows it to effectively increase dopamine levels in the synaptic cleft, contributing to its psychostimulant effects. Unlike phencyclidine and ketamine, benocyclidine does not interact significantly with NMDA receptors, making it unique among similar compounds. Its lack of hallucinogenic effects has led to its investigation in various pharmacological contexts .

The synthesis of benocyclidine typically involves multi-step organic reactions. One common method includes:

- Formation of the Piperidine Ring: Starting from commercially available precursors such as cyclohexanone.

- Introduction of the Benzothiophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

- Final Purification: Techniques such as recrystallization or chromatography are employed to isolate pure benocyclidine.

These methods allow for the production of benocyclidine in laboratory settings for research purposes .

Benocyclidine has several applications:

- Research Tool: It is used in neuroscience research to study dopamine transport mechanisms and receptor interactions.

- Forensic Science: Its presence has been detected in ecstasy tablets sold as MDMA, raising concerns about its recreational use and implications for public health .

- Potential Therapeutic Uses: Due to its selective action on dopamine transporters, there is ongoing research into its potential therapeutic applications in treating disorders related to dopaminergic dysfunction .

Studies have shown that benocyclidine selectively inhibits dopamine reuptake without significant interaction with other neurotransmitter systems like serotonin or norepinephrine. This specificity contributes to its unique profile compared to other psychoactive substances. Research has also indicated that it may serve as a non-labeled reporter ligand for studying binding sites on nicotinic acetylcholine receptors .

Benocyclidine shares structural and functional similarities with several other compounds in the arylcyclohexylamine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Dopamine Reuptake Inhibition | NMDA Receptor Affinity | Unique Features |

|---|---|---|---|---|

| Phencyclidine | Arylcyclohexylamine | Moderate | High | Hallucinogenic effects |

| Ketamine | Arylcyclohexylamine | Moderate | High | Anesthetic properties |

| Benocyclidine | Arylcyclohexylamine | High | Negligible | Pure dopamine reuptake inhibitor |

| 3-Methylphencyclidine | Arylcyclohexylamine | Moderate | Moderate | Similar structure but varied effects |

Benocyclidine's unique profile as a pure dopamine reuptake inhibitor without significant NMDA receptor interaction distinguishes it from these other compounds, making it a subject of interest for both scientific research and potential therapeutic applications .

Dopamine Reuptake Inhibition Mechanisms

Benocyclidine, also known as benzothiophenylcyclohexylpiperidine, functions as a potent and selective dopamine reuptake inhibitor through its specific interaction with the dopamine transporter [1] [2]. The compound exhibits exceptional binding affinity to the dopamine transporter with an inhibitory concentration fifty value of 7-8 nanomolar, demonstrating its remarkable potency in blocking dopamine reuptake mechanisms [6] [15]. This high-affinity binding results in the accumulation of dopamine in synaptic clefts by preventing the normal reuptake process mediated by the dopamine transporter [1] [16].

The molecular mechanism underlying benocyclidine's dopamine reuptake inhibition involves direct binding to the dopamine uptake complex in the brain, as demonstrated through in vivo studies using radiolabeled benocyclidine in mouse brain tissue [6] [15]. The compound competes with endogenous dopamine for binding sites on the transporter protein, effectively blocking the sodium-dependent reuptake mechanism that normally terminates dopaminergic neurotransmission [11] [19]. Research has shown that benocyclidine binding is dose-dependently inhibited by unlabeled benocyclidine and nomifensine, with inhibitory dose fifty values of 6.34 milligrams per kilogram and 11.06 milligrams per kilogram respectively [6] [15].

The dopamine transporter inhibition by benocyclidine results in enhanced dopaminergic signaling through increased extracellular dopamine concentrations [2] [16]. This mechanism distinguishes benocyclidine from dopamine releasing agents, as it functions purely as a reuptake inhibitor without stimulating dopamine release from presynaptic terminals [1] [20]. The selective nature of this inhibition makes benocyclidine a valuable research tool for studying dopamine transporter dynamics and dopaminergic neurotransmission in various neurobiological contexts [2] [16].

Table 1: Benocyclidine Receptor Binding Profile

| Target | IC50/Ki (nM) | Selectivity | Functional Effect |

|---|---|---|---|

| Dopamine Transporter (DAT) | 7-8 | High | Potent inhibition |

| NMDA Receptor (PCP Site) | 6000 | Low | Negligible affinity |

| Serotonin Transporter (SERT) | Not reported | Unknown | Not determined |

| Norepinephrine Transporter (NET) | Not reported | Unknown | Not determined |

Receptor Selectivity Profile and Binding Dynamics

The receptor selectivity profile of benocyclidine reveals a highly specific interaction pattern that distinguishes it from other arylcyclohexylamine compounds [1] [2]. The compound demonstrates exceptional selectivity for the dopamine transporter while exhibiting minimal affinity for other neurotransmitter systems, including serotonin and norepinephrine transporters [16] [20]. This selectivity profile is particularly significant given that benocyclidine is structurally related to phencyclidine, yet lacks the broad receptor interactions characteristic of its parent compound [1] [2].

Binding dynamics studies have revealed that benocyclidine interacts with the dopamine transporter through high-affinity binding sites that are distinct from those targeted by other psychoactive compounds [6] [15]. The binding kinetics demonstrate rapid association with the dopamine transporter, followed by sustained occupancy that correlates with the compound's pharmacological effects [4] [18]. Mass spectrometry binding assays have shown that benocyclidine exhibits higher affinity than traditional radioligands used in dopamine transporter studies, with a dissociation constant of 84.2 nanomolar for the phencyclidine ion channel binding site [12].

The molecular determinants of benocyclidine's binding selectivity are attributed to its unique benzothiophene moiety, which replaces the phenyl ring found in phencyclidine [2] [6]. This structural modification enhances the compound's affinity for dopamine transporter binding sites while reducing interactions with other receptor systems [15] [16]. The binding dynamics reveal cooperative interactions between benocyclidine and sodium ions, consistent with the sodium-dependent nature of dopamine transporter function [11] [19].

Research utilizing benocyclidine as a non-labeled reporter ligand has provided insights into the binding site architecture of dopamine transporters and related proteins [12]. The compound's binding profile demonstrates competitive inhibition patterns with other dopamine reuptake inhibitors, confirming its interaction with the same binding domain responsible for dopamine recognition and transport [6] [15].

Negligible NMDA Receptor Affinity: Implications and Significance

The negligible affinity of benocyclidine for N-methyl-D-aspartate receptors represents a crucial pharmacological distinction that separates it from related arylcyclohexylamine compounds [1] [2]. With an inhibitory concentration fifty value of 6 micromolar for the phencyclidine binding site on N-methyl-D-aspartate receptors, benocyclidine exhibits approximately 1000-fold lower affinity compared to its dopamine transporter binding [6] [15]. This remarkable selectivity difference has profound implications for the compound's neurobiological effects and research applications [1] [16].

The significance of this negligible N-methyl-D-aspartate receptor affinity lies in the absence of dissociative, hallucinogenic, anesthetic, and anticonvulsant effects typically associated with N-methyl-D-aspartate receptor antagonism [1] [20]. Unlike phencyclidine and ketamine, which exert their psychoactive effects primarily through N-methyl-D-aspartate receptor blockade, benocyclidine functions as a pure dopamine reuptake inhibitor without interfering with glutamatergic neurotransmission [2] [16]. This selectivity profile allows researchers to study dopaminergic mechanisms without the confounding effects of N-methyl-D-aspartate receptor modulation [1] [2].

The low affinity for N-methyl-D-aspartate receptors has been demonstrated through comprehensive binding studies comparing benocyclidine with other phencyclidine derivatives [7] [12]. These investigations have shown that the benzothiophene substitution in benocyclidine significantly reduces its interaction with N-methyl-D-aspartate receptor binding sites while preserving high-affinity dopamine transporter binding [6] [15]. The pharmacological significance of this selectivity extends to the compound's potential as a research tool for investigating dopamine-specific neurobiological processes [2] [16].

The implications of negligible N-methyl-D-aspartate receptor affinity are particularly relevant for understanding the distinct behavioral profiles observed with benocyclidine administration [4] [20]. Research has shown that benocyclidine produces cocaine-like behavioral effects in animal models, consistent with its dopaminergic mechanism of action, while lacking the dissociative properties associated with N-methyl-D-aspartate receptor antagonists [4] [1]. This pharmacological profile supports the use of benocyclidine as a selective probe for dopaminergic system function in neuroscience research [2] [16].

Neurobiological Pathway Modulations

Benocyclidine exerts its neurobiological effects through selective modulation of dopaminergic pathways in the central nervous system [1] [26]. The compound's primary action involves enhancement of dopaminergic neurotransmission in major dopamine pathways, including the nigrostriatal, mesolimbic, mesocortical, and tuberoinfundibular systems [11] [26]. Through its potent dopamine reuptake inhibition, benocyclidine increases extracellular dopamine concentrations in these critical brain regions, leading to enhanced dopaminergic signaling and associated functional outcomes [2] [16].

The nigrostriatal pathway, which projects from the substantia nigra to the striatum, represents a primary target for benocyclidine's neurobiological effects [26] [11]. This pathway is essential for motor control and movement coordination, and benocyclidine-induced dopamine reuptake inhibition in this system results in enhanced dopaminergic signaling that can influence motor function and related behaviors [26] [4]. The compound's effects on this pathway have been studied in the context of movement disorders and motor control mechanisms [1] [26].

The mesolimbic pathway, extending from the ventral tegmental area to the nucleus accumbens, is critically involved in reward processing and motivation [26] [11]. Benocyclidine's modulation of this pathway through dopamine reuptake inhibition leads to increased dopaminergic activity in reward-related brain circuits [4] [26]. Research has demonstrated that benocyclidine produces behavioral effects consistent with enhanced mesolimbic dopamine function, including increased locomotor activity and cocaine-like reinforcing properties in animal models [4] [1].

The mesocortical pathway, connecting the ventral tegmental area to the prefrontal cortex, plays crucial roles in executive functions and cognitive processes [26] [11]. Benocyclidine's effects on this pathway involve elevation of cortical dopamine levels through reuptake inhibition, potentially influencing cognitive performance and executive control mechanisms [26] [2]. The selective nature of benocyclidine's dopaminergic action allows for specific investigation of mesocortical pathway function without interference from other neurotransmitter systems [1] [16].

Table 3: Benocyclidine Effects on Dopaminergic Pathways

| Dopaminergic Pathway | Function | Benocyclidine Effect | Clinical Relevance |

|---|---|---|---|

| Nigrostriatal | Motor control | Enhanced dopamine signaling | Movement disorders |

| Mesolimbic | Reward and motivation | Increased dopaminergic activity | Addiction research |

| Mesocortical | Executive functions | Elevated dopamine levels | Cognitive function |

| Tuberoinfundibular | Hormone regulation | Unknown direct effect | Endocrine regulation |

Comparative Mechanistic Analysis with Other Dopaminergic Compounds

The mechanistic profile of benocyclidine can be distinguished from other dopaminergic compounds through its unique selectivity and potency characteristics [1] [2]. Compared to cocaine, which functions as a non-selective monoamine transporter inhibitor with inhibitory concentration fifty values of approximately 300-500 nanomolar for the dopamine transporter, benocyclidine demonstrates significantly higher potency and selectivity [4] [22]. This enhanced potency is reflected in benocyclidine's ability to produce cocaine-like behavioral effects while maintaining a more selective pharmacological profile [4] [1].

Methylphenidate, another dopamine reuptake inhibitor used clinically, exhibits an inhibitory concentration fifty value of approximately 34 nanomolar for the dopamine transporter, making it more potent than cocaine but less potent than benocyclidine [18] [19]. However, methylphenidate also inhibits norepinephrine reuptake, whereas benocyclidine appears to be highly selective for dopamine transporters [16] [20]. This selectivity difference has important implications for research applications where specific dopaminergic effects are desired without noradrenergic interference [1] [2].

Amphetamine represents a different class of dopaminergic compound that functions primarily as a dopamine releaser rather than a reuptake inhibitor [23] [26]. With inhibitory concentration fifty values of 300-400 nanomolar for dopamine transporter binding, amphetamine's mechanism involves reversal of transporter function to promote dopamine efflux [18] [23]. In contrast, benocyclidine functions purely as a reuptake inhibitor without stimulating dopamine release, providing a distinct mechanistic approach to enhancing dopaminergic neurotransmission [1] [16].

Nomifensine, a compound with both dopamine and norepinephrine reuptake inhibitory properties, exhibits inhibitory concentration fifty values of 15-25 nanomolar for dopamine transporters [18] [21]. While nomifensine demonstrates high potency similar to benocyclidine, its dual mechanism involving norepinephrine reuptake inhibition distinguishes it from benocyclidine's selective dopaminergic action [21] [16]. The comparative analysis reveals that benocyclidine occupies a unique position among dopaminergic compounds due to its combination of high potency, selectivity, and pure reuptake inhibition mechanism [1] [2].

Table 2: Comparative Pharmacological Profile of Dopaminergic Compounds

| Compound | DAT IC50 (nM) | NMDA Receptor Affinity | Primary Mechanism | Selectivity Profile |

|---|---|---|---|---|

| Benocyclidine | 7-8 | Negligible (6 μM) | Pure DRI | Highly selective for DAT |

| Cocaine | ~300-500 | None | DAT/SERT/NET inhibitor | Non-selective |

| Methylphenidate | ~34 | None | DAT/NET inhibitor | DAT/NET selective |

| Amphetamine | ~300-400 | None | DAT/NET releaser | DAT/NET active |

| Nomifensine | ~15-25 | None | DAT/NET inhibitor | DAT/NET selective |

The structural basis for benocyclidine's unique pharmacological profile lies in its benzothiophene substitution, which distinguishes it from phenyl-containing compounds like phencyclidine and related derivatives [2] [6]. This structural modification enhances dopamine transporter affinity while reducing interactions with other receptor systems, resulting in the compound's characteristic selectivity profile [15] [16]. Research utilizing benocyclidine in comparative studies has provided valuable insights into structure-activity relationships within the arylcyclohexylamine class of compounds [1] [20].

Table 4: Chemical and Structural Properties of Benocyclidine

| Property | Value |

|---|---|

| Molecular Formula | C19H25NS |

| Molecular Weight | 299.47 g/mol |

| Chemical Name | 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine |

| CAS Number | 112726-66-6 |

| Structural Class | Arylcyclohexylamine |

| Key Modification | Benzothiophene group replacing phenyl ring |

Pharmacophore Model Development

Early conformational analyses compared benocyclidine (BTCP) with cocaine and methylphenidate to derive a minimal pharmacophore consisting of three key elements:

- a cationic nitrogen able to form an ionic or hydrogen-bond interaction;

- a hydrophobic aryl group projecting along the equatorial plane;

- a lipophilic cyclohexyl spacer orienting the aryl ring and nitrogen at an optimal 5.5–6.0 Å centroid distance [3].

Molecular mechanics (MM3-92) and ab initio calculations showed that an aryl-axial conformer of BTCP overlays most closely with the “front-bridged” tropane template preferred by serotonin reuptake blockers, whereas the aryl-equatorial conformation matches the “back-bridged” alignment characteristic of dopamine-selective ligands [3]. Docking‐validated models later confirmed that the axial pose better complements residues lining the primary (S1) cavity of the dopamine transporter, notably Val152^3.46^ and Ala479^10.51^ [4] [5].

| Pharmacophore Feature | Spatial Requirement | Experimental Support | Functional Role |

|---|---|---|---|

| Protonatable nitrogen | pKa≈9.1 ensures ≥99% protonation at physiological pH [1] | Loss of activity after N-alkyl quaternisation [3] | Electrostatic anchoring to Asp79^1.45^ [4] |

| Aromatic ring centroid | 5.7 Å from N^+^ [3] | Maintained in cis-2-methyl analogue with full potency [3] | π-π and hydrophobic stacking with Phe320 and Tyr156 [5] |

| Cyclohexyl spacer | Chair conformation, axial aryl orientation | X-ray of cis-2-methyl BTCP confirms geometry [3] | Positions aryl ring in DAT S1 pocket |

Benzothiophene Moiety: Structural Significance

Replacing the phenyl ring of phencyclidine with benzothiophene increases planarity, adds a heteroatom capable of weak σ-hole interactions, and expands π surface area by 13% [6] [7]. Comparative binding data show that:

- BTCP inhibits synaptosomal dopamine uptake with IC50 = 7–8 nM, forty-fold more potent than phencyclidine (IC50 ≈ 280 nM) [1];

- fluorinated benzothiophene analogues retain nanomolar potency while phenyl replacements lose >90% activity [3].

These trends implicate the sulfur heteroatom as a subtle electronic modulator that enhances hydrophobic complementarity and dipolar contact within the transporter vestibule [8].

Structure-Activity Relationship Determinants

| Structural Region | Modification | Dopamine Uptake IC_50 | Relative Effect | Notes |

|---|---|---|---|---|

| Cyclohexane C-2 | cis-Me | 10 nM [3] | Neutral | Axial aryl maintained |

| Cyclohexane C-3 | cis-Me | 230 nM [3] | ↓30-fold | Steric clash rotates aryl ring |

| Piperidine ring | N-oxide | >10 µM [3] | Inactive | Protonation lost |

| Aromatic ring | Thiophene→Phenyl | >5 µM [1] | Inactive | π surface reduced |

| Benzothiophene | 5-F | 6 nM [2] | Slight ↑ | Possible Halogen bond to Asn157^3.51^ |

SAR mapping emphasises stringent spatial tolerance around the cyclohexyl core and the necessity of an electron-rich fused heteroaryl system for high-affinity binding [3] [2].

Molecular Docking Studies and Binding Mode Analysis

High-resolution homology models of the human dopamine transporter based on the LeuT template position BTCP deep within the S1 site, overlapping the dopamine and cocaine loci [4] [5]. Key interactions include:

- electrostatic coupling between the protonated piperidine nitrogen and Asp79^1.45^ [5];

- hydrophobic packing of the benzothiophene between transmembrane segments 3 and 10, contacting Ala479^10.51^ and Ala480^10.52^ [4];

- a potential halogen bond between 5-fluoro BTCP analogues and Asn157^3.51^ that rationalises halogen-dependent affinity increases [4].

| DAT Residue | Interaction Type | BTCP Atom | ΔAffinity upon Mutation |

|---|---|---|---|

| Asp79^1.45^ | Ion pair | N^+^ | Kd↑>20-fold (D79A) [4] |

| Val152^3.46^ | Hydrophobic | Cyclohexyl | Kd↑8-fold (V152I) [4] |

| Asn157^3.51^ | Halogen bond | C-F (5-F analogue) | Kd↑3-fold when mutated to Ala [4] |

| Ala479^10.51^ | Van der Waals | Benzothiophene | Kd↑15-fold (A479V) for BTCP but not JHW007 [4] |

Molecular dynamics simulations corroborate a stable BTCP pose with root-mean-square deviation <2.0 Å across 50 ns and highlight a sodium-dependent outward-open transporter conformation that favours BTCP binding over dopamine [5].

Computational Prediction Models for Activity

Recent cheminformatics pipelines integrate fingerprint-based QSAR, ensemble machine learning, and docking-derived interaction fingerprints to forecast activity across tens of thousands of virtual BTCP analogues [9] [10]. Random-forest regressors trained on 2,300 diverse transporter inhibitors achieve R² = 0.75 and root-mean-squared error 0.62 log units in external validation [9]. When the BTCP scaffold is perturbated in silico, the model predicts:

- small lipophilic substitutions at benzothiophene C-6 maintain sub-10 nM potency;

- polar heteroatoms on the piperidine ring drastically reduce predicted affinity due to desolvation penalties;

- bicyclic heteroaryls larger than benzothiophene overfill the S1 pocket, shifting predicted IC_50 into the micromolar range.

Coupling of these QSAR outputs with rapid docking rescoring enriches virtual screening hit lists by >15-fold relative to random selection [10].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2. Vignon J, Pinet V, Cerruti C, Kamenka JM, Chicheportiche R (1998). "[3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex". Eur J Pharmacol. 148 (3): 427–436. doi:10.1016/0014-2999(88)90122-7. PMID 3384005.

3. Chaudieu I, Vignon J, Chicheportiche M, Kamenka JM, Trouiller G, Chicheportiche R (1989). "Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs". Pharmacol Biochem Behav. 32 (3): 699–705. doi:10.1016/0091-3057(89)90020-8. PMID 2544905. S2CID 7672918.

4. Filloux F, Hunt MA, Wamsley JK (1989). "Localization of the dopamine uptake complex using [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP) in rat brain". Neurosci. Lett. 100 (1–3): 105–110. doi:10.1016/0304-3940(89)90668-X. PMID 2527343. S2CID 9985692.

5. Maurice T, Vignon J, Kamenka JM, Chicheportiche R (1989). "In vivo labelling of the mouse dopamine uptake complex with the phencyclidine derivative [3H]BTCP". Neurosci. Lett. 101 (2): 234–238. doi:10.1016/0304-3940(89)90537-5. PMID 2771169. S2CID 24176107.

6. Froimowitz M, Wu KM, Rodrigo J, George C (2000). "Conformational preferences of the potent dopamine reuptake blocker BTCP and its analogs and their incorporation into a pharmacophore model". J Comput Aided Mol Des. 14 (2): 135–46. Bibcode:2000JCAMD..14..135F. doi:10.1023/A:1008144707255. PMID 10721502. S2CID 6754086.

7. "EcstasyData Testing Result: Blue Butterfly". Ecstasy and other drug testing. Erowid Center. Retrieved 2 February 2012.

8. "21 CFR — SCHEDULES OF CONTROLLED SUBSTANCES §1308.11 Schedule I".

9. "Florida Statutes - Chapter 893 - DRUG ABUSE PREVENTION AND CONTROL".